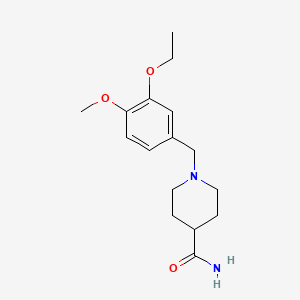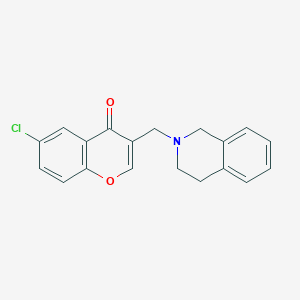
6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one
説明
6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one is a synthetic compound that has been extensively studied for its potential use in various scientific fields. This compound is also known as CDM-1 and has been found to have several unique properties that make it a promising candidate for various applications.
作用機序
The mechanism of action of CDM-1 is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. CDM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDM-1 has been found to have several biochemical and physiological effects, including the inhibition of tumor growth, the modulation of immune responses, and the protection of neurons from damage. CDM-1 has also been found to have low toxicity, making it a safe compound for research purposes.
実験室実験の利点と制限
One of the main advantages of CDM-1 is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. CDM-1 also has low toxicity, making it safe for use in lab experiments. However, one of the limitations of CDM-1 is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for the research on CDM-1. One potential direction is the development of new cancer therapies based on CDM-1. Another potential direction is the use of CDM-1 in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CDM-1 and its potential use in immunology.
科学的研究の応用
CDM-1 has been extensively studied for its potential use in various scientific fields, including cancer research, neurology, and immunology. In cancer research, CDM-1 has been found to have potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies. In neurology, CDM-1 has been found to have neuroprotective effects, which could potentially be used to treat neurodegenerative diseases. In immunology, CDM-1 has been found to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-16-5-6-18-17(9-16)19(22)15(12-23-18)11-21-8-7-13-3-1-2-4-14(13)10-21/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIQGKBMWIJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=COC4=C(C3=O)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)-3-methoxybenzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B3850991.png)
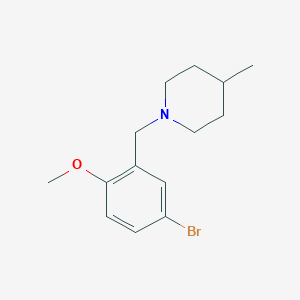
![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-nitrobenzyl)-1,3-propanediamine](/img/structure/B3851016.png)
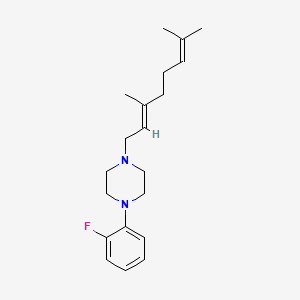
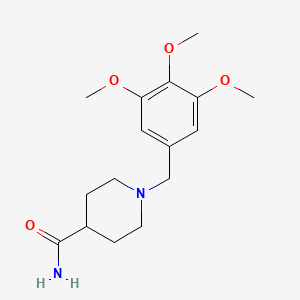
![1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)
![2,2'-{[(4-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3851047.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)
![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851071.png)

![1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851084.png)
